1,1-dioxo-4H-1lambda6-pyrido[2,3-e][1,2,4]thiadiazine-7-carboxylic acid
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Overview
Description
1,1-dioxo-4H-1lambda6-pyrido[2,3-e][1,2,4]thiadiazine-7-carboxylic acid is a heterocyclic compound that belongs to the class of thiadiazines This compound is characterized by a fused ring system containing nitrogen, sulfur, and oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-dioxo-4H-1lambda6-pyrido[2,3-e][1,2,4]thiadiazine-7-carboxylic acid typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of a pyridine derivative with a thiadiazine precursor in the presence of an oxidizing agent. The reaction conditions often include elevated temperatures and the use of solvents such as dimethyl sulfoxide or acetonitrile to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as chromatography, is common to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
1,1-dioxo-4H-1lambda6-pyrido[2,3-e][1,2,4]thiadiazine-7-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the oxidation state of the sulfur atom.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the ring system.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents, nucleophiles such as amines and thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
1,1-dioxo-4H-1lambda6-pyrido[2,3-e][1,2,4]thiadiazine-7-carboxylic acid has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and infections.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 1,1-dioxo-4H-1lambda6-pyrido[2,3-e][1,2,4]thiadiazine-7-carboxylic acid involves its interaction with molecular targets, such as enzymes or receptors. The compound can bind to active sites, inhibiting or modulating the activity of these targets. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation, depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
1,2,4-benzothiadiazine-1,1-dioxide: Shares a similar thiadiazine ring system but with different substituents.
1,2,3-thiadiazine: Another thiadiazine derivative with distinct structural features.
Uniqueness
1,1-dioxo-4H-1lambda6-pyrido[2,3-e][1,2,4]thiadiazine-7-carboxylic acid is unique due to its specific ring fusion and functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C7H5N3O4S |
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Molecular Weight |
227.20 g/mol |
IUPAC Name |
1,1-dioxo-4H-pyrido[2,3-e][1,2,4]thiadiazine-7-carboxylic acid |
InChI |
InChI=1S/C7H5N3O4S/c11-7(12)4-1-5-6(8-2-4)9-3-10-15(5,13)14/h1-3H,(H,11,12)(H,8,9,10) |
InChI Key |
XVFKRNATBDSRPW-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC2=C1S(=O)(=O)N=CN2)C(=O)O |
Origin of Product |
United States |
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